molecular formula C6H2BrClN2S B1281017 6-Bromo-4-chlorothieno[2,3-d]pyrimidine CAS No. 56844-12-3

6-Bromo-4-chlorothieno[2,3-d]pyrimidine

Cat. No.: B1281017
CAS No.: 56844-12-3
M. Wt: 249.52 g/mol
InChI Key: CMIXHHOZGMSYKN-UHFFFAOYSA-N
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Description

6-Bromo-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with bromine and chlorine atoms at the 6 and 4 positions, respectively. This compound is of significant interest in medicinal chemistry due to its structural similarity to purines, which are essential components of nucleic acids. The thieno[2,3-d]pyrimidine scaffold is frequently used in the development of pharmaceuticals, particularly for its favorable biopharmaceutical profile .

Biochemical Analysis

Biochemical Properties

6-Bromo-4-chlorothieno[2,3-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to act as an inhibitor for certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, this compound has been found to interact with adenosine A2A receptors, which are involved in various physiological processes including inflammation and immune response . The nature of these interactions often involves binding to the active site of the enzyme or receptor, thereby inhibiting its activity and altering downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with kinases can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, thereby impacting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity by binding to the ATP-binding site of the enzyme . This binding prevents the phosphorylation of target proteins, thereby disrupting signaling cascades that are essential for cell growth and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle progression, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and long-term impact on cellular function. It has been found that this compound is relatively stable when stored under appropriate conditions, such as in dark bottles at -18°C . Over time, this compound can induce long-term changes in cellular function, including sustained inhibition of cell proliferation and alterations in gene expression . These effects are often dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and the levels of key metabolites within the cell . The metabolic pathways of this compound are complex and can vary depending on the specific cellular context and the presence of other interacting molecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, such as the nucleus or mitochondria, where it can exert its biochemical effects . The distribution of this compound within the cell is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production . The precise localization of this compound within the cell is essential for its biochemical activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine typically involves a multi-step process starting from readily available bulk chemicals. The process includes the following steps :

    Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.

    Pyrimidone Formation: The 2-aminothiophenes are then cyclized to form pyrimidone intermediates.

    Bromination: The pyrimidone intermediates are brominated at the 6 position.

    Chlorination: Finally, the brominated intermediates are chlorinated at the 4 position to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process is designed to be robust and practical, allowing for the production of large quantities without the need for chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chlorothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms .

Scientific Research Applications

6-Bromo-4-chlorothieno[2,3-d]pyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine :

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, including antimicrobial, antifungal, antiviral, and anticancer agents.

    Biological Research: It serves as a tool for studying biological pathways and molecular targets, such as adenosine A2A receptors and protein kinases.

    Industrial Applications: The compound is used in the development of materials with specific electronic and optical properties.

Comparison with Similar Compounds

6-Bromo-4-chlorothieno[2,3-d]pyrimidine can be compared with other thieno[2,3-d]pyrimidine derivatives, highlighting its uniqueness :

    Similar Compounds: Examples include 4-chlorothieno[2,3-d]pyrimidine, 6-bromo-4-methylthieno[2,3-d]pyrimidine, and 6-chloro-4-bromothieno[2,3-d]pyrimidine.

    Uniqueness: The specific substitution pattern of bromine and chlorine atoms at the 6 and 4 positions, respectively, imparts unique chemical and biological properties to this compound, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-4-chlorothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIXHHOZGMSYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481264
Record name 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56844-12-3
Record name 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-chlorothieno[2,3-d]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 6-bromothieno[2,3-d]pyrimidin-4-ol (3.0 g, 19.7 mmol) was added phosphorus oxychloride (5 mL). After heating to 80° C. for 1.5 hours, the reaction mixture was poured into saturated NaHCO3 and ice. The solid was filtered, washed with water and dried to provide the product (4.06 g, 83%) as brown solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

6-Bromo-3H-thieno[2,3-d]pyrimidin-4-one (11.64 g, 0.05 mol) was added portion-wise to phosphoryl chloride (220 ml) and the resulting mixture was heated under reflux for 6 hours. The excess phosphoryl chloride was then removed in vacuo. The resulting residue was dissolved in dichloromethane (250 ml) and washed with water (2×100 ml), followed by saturated sodium hydrogen carbonate solution (100 ml). The organic layer was then dried (MgSO4) and the solvent was removed in vacuo to give 6-bromo-4-chlorothieno[2,3-d]pyrimidine (9.06 g) as a yellow solid, which was used without further purification.
Quantity
11.64 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 6-bromo-4-chlorothieno[2,3-d]pyrimidine in medicinal chemistry?

A1: this compound serves as a vital building block in synthesizing a diverse range of thienopyrimidine-based kinase inhibitors. [] These inhibitors hold immense potential for developing new drugs targeting various diseases.

Q2: What is the synthetic route for producing this compound?

A2: The synthesis of this compound involves a four-step process starting from readily available and cost-effective starting materials. [] This efficient synthesis makes it suitable for large-scale production.

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